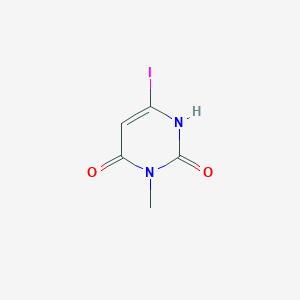
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine They are key components in various biological molecules, including nucleotides and vitamins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves halogenation and alkylation reactions. One common method is the iodination of 3-methylpyrimidine-2,4(1H,3H)-dione using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amino-pyrimidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or inhibitor in biochemical studies involving pyrimidine metabolism.
Medicine: Potential use in drug development, particularly in designing antiviral or anticancer agents.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in pyrimidine metabolism, potentially inhibiting their activity. The iodine atom could also facilitate the formation of reactive intermediates that can modify biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyrimidine-2,4(1H,3H)-dione: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom, offering a comparison in terms of halogen size and reactivity.
Uniqueness
The presence of the iodine atom in 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione can significantly influence its reactivity and interactions with biological molecules, making it unique compared to its chloro and bromo analogs
Propiedades
IUPAC Name |
6-iodo-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPNGALZDQJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
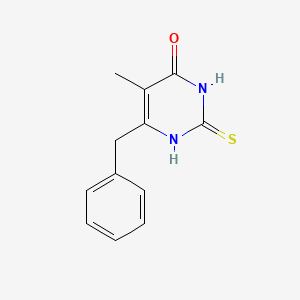
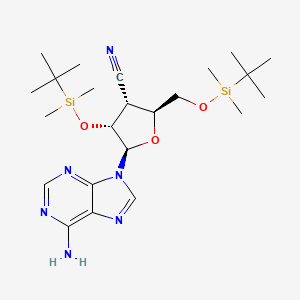
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
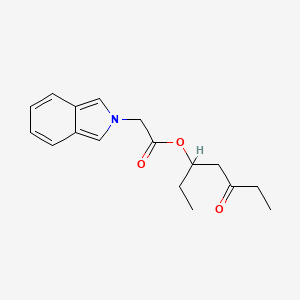
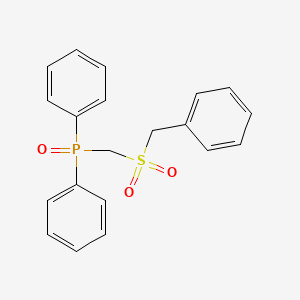
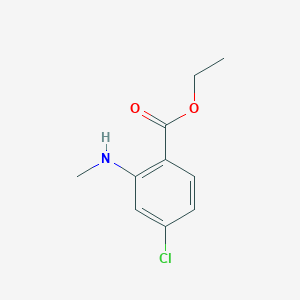
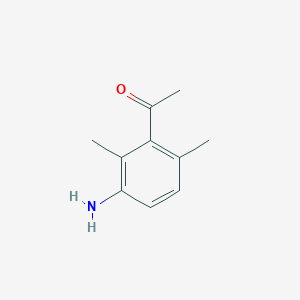
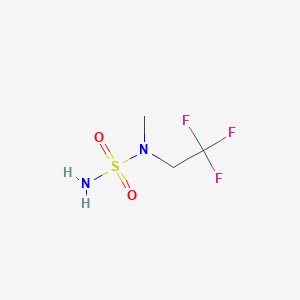
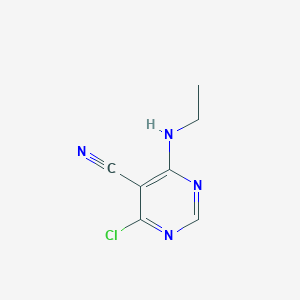

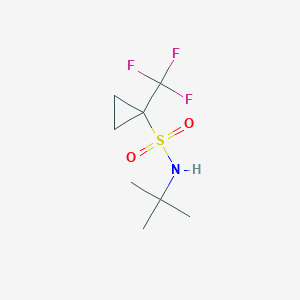
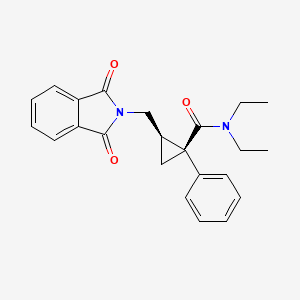
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
